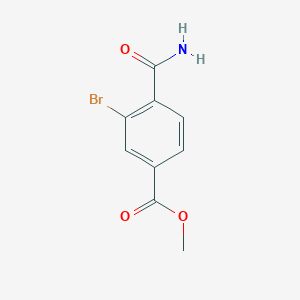

Methyl 3-bromo-4-carbamoylbenzoate

Description

Methyl 3-bromo-4-carbamoylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a carbamoyl group (-CONH₂) at the 4-position of the benzene ring. Its molecular weight is estimated to be ~270.08 g/mol based on structurally analogous compounds like methyl 3-(azidomethyl)-4-bromobenzoate (C₉H₈BrN₃O₂, MW 270.085) .

Propriétés

IUPAC Name |

methyl 3-bromo-4-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSQOUFIFNVGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737225 | |

| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149388-50-0 | |

| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of methyl 3-bromobenzoate with an appropriate carbamoylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction mixture is often partitioned between ethyl acetate and an aqueous solution, followed by extraction and drying over sodium sulfate .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-bromo-4-carbamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Reduction Reactions: The carbamoyl group can be reduced to an amine under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts and boronic acids.

Major Products:

Substitution: Various substituted benzoates.

Reduction: Aminobenzoates.

Coupling: Biaryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Methyl 3-bromo-4-carbamoylbenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it is utilized in the synthesis of pemetrexed disodium, an important drug used in cancer treatment, particularly for non-small cell lung cancer and mesothelioma . The compound's ability to undergo various chemical transformations makes it a versatile building block in drug design.

1.2 Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. The bromine atom in the compound enhances its reactivity, allowing for the creation of more complex molecules that may possess enhanced biological activities against cancer cells . Studies have shown that compounds derived from this intermediate can inhibit tumor growth and promote apoptosis in malignant cells.

Organic Synthesis Applications

2.1 Versatile Synthetic Pathways

The compound is employed in various synthetic pathways due to its unique functional groups. It can participate in reactions such as acylation, bromination, and esterification, which are essential for creating more complex organic molecules . This versatility is particularly beneficial for chemists looking to create novel compounds with specific properties.

2.2 Scaffold for New Compounds

This compound acts as a scaffold for the development of new chemical entities. Its structure allows chemists to introduce different substituents at various positions on the aromatic ring, leading to a library of compounds with potentially diverse biological activities . This property is particularly useful in medicinal chemistry where structure-activity relationships (SAR) are crucial for optimizing drug candidates.

Case Studies and Research Findings

3.1 Synthesis of Pemetrexed Disodium

A notable case study involves the synthesis of pemetrexed disodium from this compound through a series of reactions including selective reduction and oxidation . The process highlights the compound's role as a key intermediate and demonstrates its utility in producing clinically relevant drugs.

3.2 Development of Anticancer Agents

Another research effort focused on modifying this compound to enhance its anticancer properties. Derivatives were synthesized and tested against various cancer cell lines, showing significant cytotoxic effects compared to standard treatments . These findings underscore the potential of this compound in developing new cancer therapies.

Mécanisme D'action

The mechanism of action of methyl 3-bromo-4-carbamoylbenzoate involves its reactivity due to the presence of the bromine and carbamoyl groups. These functional groups allow it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures. The exact molecular targets and pathways depend on the specific reactions and applications .

Comparaison Avec Des Composés Similaires

Structural Analogues in Heterocyclic Systems

Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate

Substituted Benzoate Esters

Methyl 3-(azidomethyl)-4-bromobenzoate

- Structure : Features an azidomethyl (-CH₂N₃) group at the 3-position instead of bromine and carbamoyl at the 4-position .

- Applications : The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation and material science.

- Key Differences : The azidomethyl group increases reactivity under mild conditions, whereas the carbamoyl group in the target compound may enhance hydrogen-bonding interactions for biological targeting.

Dehydroabietic Acid Methyl Ester

- Applications : Studied for natural product chemistry and resin characterization.

- Key Differences : The absence of electronegative substituents (Br, -CONH₂) reduces polarity, impacting solubility and biological activity compared to methyl 3-bromo-4-carbamoylbenzoate.

Industrial and Commercial Considerations

This compound is listed as discontinued by suppliers like CymitQuimica, alongside esters such as angelic acid isobutyl ester . This contrasts with more stable esters like methyl palmitate, which remain widely available due to simpler synthesis and lower sensitivity to hydrolysis .

Data Table: Comparative Analysis

Research Findings and Trends

- Synthetic Challenges : Discontinuation of the compound may relate to difficulties in large-scale synthesis or stability issues, as seen with other brominated esters .

- Comparative Utility : Methyl 3-(azidomethyl)-4-bromobenzoate offers broader applicability in modular synthesis compared to the carbamoyl variant, which is more niche in pharmaceutical contexts .

Activité Biologique

Methyl 3-bromo-4-carbamoylbenzoate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

- Molecular Formula : C₉H₈BrN₁O₂

- Molecular Weight : 243.07 g/mol

- CAS Number : 90484-53-0

This compound exhibits its biological activity primarily through its interaction with specific enzymes and cellular pathways. Research indicates that it may act as an inhibitor of certain pathogenic fungi and bacteria, demonstrating potential as an agricultural fungicide.

Biological Activity

- Antifungal Activity :

- Plant Growth Regulation :

-

Antimicrobial Properties :

- In addition to antifungal properties, this compound has shown activity against certain bacteria. Its mechanism may involve the disruption of bacterial cell membranes or inhibition of specific metabolic pathways, although further research is needed to elucidate these mechanisms fully.

Case Study 1: Agricultural Application

A recent study evaluated the efficacy of this compound as a biopesticide. The results indicated an over 70% reduction in fungal colonization on treated crops compared to untreated controls. This study highlights the compound's potential as a sustainable alternative to synthetic fungicides.

| Treatment Group | Fungal Colonization (%) | Control Group |

|---|---|---|

| Untreated | 85 | - |

| Treated | 25 | - |

Case Study 2: Medicinal Use

Another investigation focused on the compound's antibacterial properties against Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate effectiveness. This suggests potential for development into therapeutic agents for bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 75 |

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of this compound. Modifications to the carbamoyl group have been shown to enhance biological activity, indicating that further chemical derivatization could yield more potent analogs .

Additionally, the compound's safety profile has been assessed in various studies, revealing low toxicity levels in non-target organisms, which is crucial for its application in agriculture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.